molecular formula C30H39N5O3 B15125517 benzyl N-[3-[3-[3-(hydroxymethyl)-5-propan-2-yl-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamate

benzyl N-[3-[3-[3-(hydroxymethyl)-5-propan-2-yl-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamate

Cat. No.: B15125517
M. Wt: 517.7 g/mol
InChI Key: MKWWGVJJZRTVOC-UHFFFAOYSA-N
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Description

N-Des-(4,4-difluorocyclohexanecarboxy)-N-carbobenzyloxy-3-hydroxymethyl Maraviroc is a derivative of Maraviroc, a drug primarily used as an antiretroviral for the treatment of HIV infection. This compound is characterized by its unique molecular structure, which includes a difluorocyclohexane ring and a carbobenzyloxy group. Its molecular formula is C36H53N5O3Si, and it has a molecular weight of 631.92 .

Preparation Methods

The synthesis of N-Des-(4,4-difluorocyclohexanecarboxy)-N-carbobenzyloxy-3-hydroxymethyl Maraviroc involves several steps. The synthetic route typically starts with the preparation of the difluorocyclohexane ring, followed by the introduction of the carbobenzyloxy group. The hydroxymethyl group is then added through a series of reactions involving specific reagents and conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

N-Des-(4,4-difluorocyclohexanecarboxy)-N-carbobenzyloxy-3-hydroxymethyl Maraviroc undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenation or nitration reactions can be performed using appropriate reagents under controlled conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

This compound has several scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry.

    Biology: Studied for its potential effects on cellular processes.

    Medicine: Investigated for its potential use in developing new antiretroviral drugs.

    Industry: Utilized in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-Des-(4,4-difluorocyclohexanecarboxy)-N-carbobenzyloxy-3-hydroxymethyl Maraviroc involves its interaction with specific molecular targets. It binds to the CCR5 receptor on the surface of certain immune cells, preventing the HIV virus from entering these cells. This inhibition of viral entry is crucial in reducing the viral load in patients .

Comparison with Similar Compounds

Compared to other similar compounds, N-Des-(4,4-difluorocyclohexanecarboxy)-N-carbobenzyloxy-3-hydroxymethyl Maraviroc stands out due to its unique difluorocyclohexane ring and carbobenzyloxy group. Similar compounds include:

    Maraviroc: The parent compound, used as an antiretroviral drug.

    Vicriviroc: Another CCR5 antagonist with a different molecular structure.

    Aplaviroc: A compound with similar antiviral properties but different chemical composition.

This detailed article provides a comprehensive overview of N-Des-(4,4-difluorocyclohexanecarboxy)-N-carbobenzyloxy-3-hydroxymethyl Maraviroc, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C30H39N5O3

Molecular Weight

517.7 g/mol

IUPAC Name

benzyl N-[3-[3-[3-(hydroxymethyl)-5-propan-2-yl-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamate

InChI

InChI=1S/C30H39N5O3/c1-21(2)29-33-32-28(19-36)35(29)26-17-24-13-14-25(18-26)34(24)16-15-27(23-11-7-4-8-12-23)31-30(37)38-20-22-9-5-3-6-10-22/h3-12,21,24-27,36H,13-20H2,1-2H3,(H,31,37)

InChI Key

MKWWGVJJZRTVOC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=CC=C4)NC(=O)OCC5=CC=CC=C5)CO

Origin of Product

United States

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